
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. It is a member of the acetamide family and is commonly referred to as EMPA. In
科学研究应用
EMPA has been studied extensively for its potential applications in various scientific research fields. One of its primary uses is as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition has been shown to have therapeutic potential in the treatment of various inflammatory diseases such as arthritis and cancer.
EMPA has also been studied for its potential applications in the field of cancer research. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, EMPA has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of EMPA is primarily through the inhibition of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, EMPA reduces the production of prostaglandins and thereby reduces inflammation.
EMPA has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMPA are primarily related to its inhibition of COX-2 and induction of apoptosis. By reducing inflammation, EMPA may have a beneficial effect on various inflammatory diseases such as arthritis. Additionally, its anti-cancer properties may have potential therapeutic applications in the treatment of various forms of cancer.
实验室实验的优点和局限性
One advantage of EMPA is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects. Additionally, its synthesis method has been optimized to produce high yields of pure EMPA, making it readily available for laboratory experiments.
One limitation of EMPA is its potential toxicity, which may limit its use in clinical applications. Additionally, its selectivity for COX-2 may limit its effectiveness in treating certain types of inflammation that are not primarily mediated by COX-2.
未来方向
There are several future directions for the study of EMPA. One area of interest is the development of more potent and selective COX-2 inhibitors. Additionally, the anti-cancer properties of EMPA warrant further investigation, particularly in the development of novel cancer therapies.
Another area of interest is the study of EMPA in combination with other drugs to enhance its therapeutic potential. For example, EMPA has been shown to enhance the effectiveness of chemotherapy drugs in the treatment of cancer.
Conclusion
In conclusion, 2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound with potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure EMPA, and its selectivity for COX-2 inhibition and anti-cancer properties make it a promising candidate for further study.
合成方法
The synthesis of EMPA involves the reaction of 2-ethylphenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield EMPA. This synthesis method has been optimized to produce high yields of pure EMPA.
属性
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-6-4-5-7-16(12)24-11-17(20)18-14-9-8-13(23-2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLKZWHEDQLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

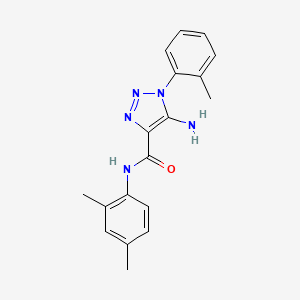
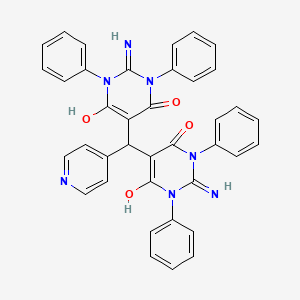
![N-(4-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4899303.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)
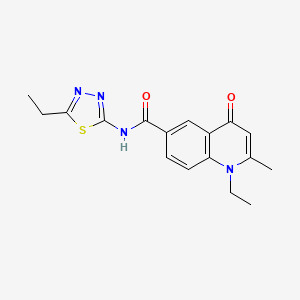
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4899350.png)
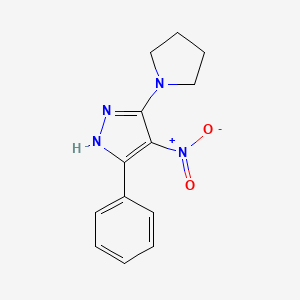
![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4899375.png)
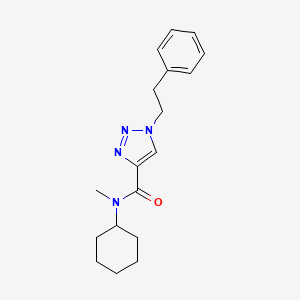

![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)